REACTION_CXSMILES
|
[CH2:1]([C:8]#N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:10].[K+].[O:12]1[CH:14]([CH2:15][CH3:16])[CH2:13]1>CN(C)C=O>[CH2:15]([CH:14]1[O:12][C:8](=[O:10])[CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:13]1)[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 117 g
|
Type
|
CUSTOM
|
Details
|
at 5° C
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured into 1,500 ml
|
Type
|
EXTRACTION
|
Details
|
water and extracted with 5×200 ml
|
Type
|
ADDITION
|
Details
|
To the combined toluene extracts is added 50 ml
|
Type
|
TEMPERATURE
|
Details
|
of 50% hydrochloric acid and the mixture is heated on a steam bath for one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
water washed until it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give 135 g
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)C1CC(C(=O)O1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |